N-(3-ethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(3-ethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4613541
CAS Number:
Molecular Formula: C22H30N6O2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Pyrimidinediamines

Compound Description: This category encompasses a broad range of compounds containing a pyrimidine ring substituted with two amino groups at positions 2 and 4. These compounds are explored for their potential therapeutic applications in treating neoplastic diseases, inflammatory disorders, and immune system disorders. []

N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]benzoyl]-L-Glutamic Acid (5-DACTHF, 543U76)

Compound Description: This compound is an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA) designed to inhibit purine de novo biosynthesis. It exhibits cytotoxicity in cell culture and inhibits enzymes involved in purine synthesis, such as glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase). []

(R)-N'-[2-(4-Methoxy-6-chloro)pyrimidyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]urea

Compound Description: This compound demonstrates insecticidal and fungicidal activities. []

N~1[4-[[3-(Dialkylamino)methyl- and 3,5-bis[(dialkylamino)methyl]-4-hydroxyphenyl]amino]-6-methyl-2-pyrimidinyl]-N~3-(4-chlorophenyl)guanidines

Compound Description: This series of compounds exhibited microfilaricidal or macrofilaricidal effects against the parasitic worm L. carinii. []

Compound Description: This group of compounds, particularly 5,6-dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole, demonstrated potent antimalarial activity against Plasmodium berghei and P. gallinaceum. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, Sprycel, BMS-345825)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor currently in clinical trials for the treatment of chronic myelogenous leukemia. It demonstrates oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo and reducing TNF levels in murine models of inflammation. []

2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonylaminosulfonyl] Benzoic Acid Methyl Ester

Compound Description: This compound, derived from (4-methoxy-6-methylthio-2-pyrimidinyl)amine, forms intramolecular hydrogen bonds. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: AM-0687 and AM-1430 are potent, selective, and orally bioavailable PI3Kδ inhibitors. They exhibited strong dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. []

N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride ([2-13C]methyl MDL-899)

Compound Description: [2-13C]methyl MDL-899 is a new antihypertensive agent synthesized for metabolic studies. []

N~1- [4-[3-(Dialkylamino)methyl-, and 3,5-bis[(dialkylamino)methyl]-4-hydroxyanilino]-6-trifluoromethyl-2-pyrimidinyl]-N~3-(4-halogenophenyl)guanidines

Compound Description: Some compounds in this series demonstrated depressive action on the central nervous system. []

N-(2,5-Disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines

Compound Description: This series of compounds, structurally related to N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine (CERESTAT), act as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers, showing potential for treating neurodegenerative diseases. []

Methyl 2-[[4-Butyl-2-methyl-6-oxo-5-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1-(6H)-pyrimidinyl]methyl]-3-thiophenecarboxylate (3k, LR-B/081)

Compound Description: LR-B/081, part of a series of nonpeptide angiotensin II (A II) antagonists, demonstrates potent in vitro and in vivo antihypertensive activity, making it a candidate for clinical evaluation in hypertension treatment. []

2-[Pyrimidinyl-(4)]-malondialdehyde

Compound Description: This compound acts as a key intermediate in synthesizing various heterocyclic compounds, including pyrazolyl-pyrimidines and pentamethine cyanine dyes. []

4-Ethyl-3-({6-ethyl-3-[2-aryl-1-diazenyl]hexahydro-1-pyrimidinyl}methyl)-1-[2-aryl-1-diazenyl)hexahydropyrimidines

Compound Description: This series of bistriazenes is synthesized by reacting diazonium salts with 1,3-diaminopentane and formaldehyde, forming molecules with two 3-(aryldiazenyl)-6-ethylhexahydro-1-pyrimidinyl groups connected to a central methylene group. []

Compound Description: Initially identified as kinase inhibitors, LY2784544 and GSK2636771 were discovered to be novel GPR39 agonists, exhibiting allosteric modulation by zinc. []

Properties

Product Name

N-(3-ethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(3-ethylphenyl)-4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H30N6O2/c1-3-18-5-4-6-19(16-18)24-22(29)28-9-7-26(8-10-28)20-15-17(2)23-21(25-20)27-11-13-30-14-12-27/h4-6,15-16H,3,7-14H2,1-2H3,(H,24,29)

InChI Key

GLFLCOSXJSFSHM-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.